molecular formula C10H10O4 B140743 1,4-Phenylenediacetic acid CAS No. 7325-46-4

1,4-Phenylenediacetic acid

Cat. No. B140743
CAS RN: 7325-46-4
M. Wt: 194.18 g/mol
InChI Key: SLWIPPZWFZGHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of coordination complexes involving 1,4-phenylenediacetic acid typically involves solvo-hydrothermal conditions, where the ligand coordinates with metal ions to form various structural motifs. For instance, the reaction with lanthanides under hydrothermal conditions led to the discovery of 14 new lanthanide phosphonates with three different structure types . Similarly, the use of 1,4-phenylenediacetic acid with uranyl ions and various counterions under solvo-hydrothermal conditions resulted in the formation of 16 uranyl ion complexes with diverse topologies . The ligand's flexibility allows for the formation of both two-dimensional and three-dimensional networks, as demonstrated in the synthesis of five coordination complexes with transition metals .

Molecular Structure Analysis

The molecular structure of complexes formed with 1,4-phenylenediacetic acid is highly dependent on the metal ions and auxiliary ligands involved. The ligand can adopt different conformations, such as trans and cis, which significantly influence the overall structure of the resulting complexes . For example, the presence of rigid auxiliary ligands like 4,4'-bipyridine can modulate the conformation of the flexible 1,4-phenylenediacetic acid ligand, leading to variations in the dimensionality of the complexes . The crystal structures of these complexes have been elucidated using single-crystal X-ray diffraction analyses, revealing intricate networks and coordination geometries .

Chemical Reactions Analysis

1,4-Phenylenediacetic acid participates in various chemical reactions to form coordination complexes. It can act as a bridging ligand, connecting metal centers to form polymers with different dimensionalities . The ligand's carboxylate groups can coordinate in different modes, influencing the topology of the resulting frameworks . Additionally, the ligand has been involved in cyclization reactions, such as the reaction with thionyl chloride, leading to the formation of benzo[1,2-b;5,6-b']dithiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the complexes formed with 1,4-phenylenediacetic acid are diverse and have been studied using various spectroscopic and analytical techniques. For instance, the photoluminescent properties of some complexes have been investigated, showing that they exhibit intense fluorescent emissions at room temperature . The catalytic activity of these complexes has also been explored, with some showing potential as heterogeneous catalysts for reactions like the epoxidation of alkenes and the coupling of benzaldehyde, phenylacetylene, and piperidine .

Scientific Research Applications

Conformation Control in Coordination Complexes

1,4-Phenylenediacetic acid (1,4-H2pda) is utilized in the formation of coordination complexes. For instance, its flexible ligand nature allows for the creation of three-dimensional network structures with metals like zinc and manganese, as shown in various complexes. The ability of 1,4-H2pda to modulate ligand conformation in the presence of rigid ligands like 4,4′-bipyridine (4,4′-bipy) is notable, leading to variations in dimensionalities of complexes. This adaptability suggests potential applications in designing materials with specific structural and luminescent properties (Liu et al., 2009).

Structural Directing Roles in Coordination Networks

The isomeric forms of phenylenediacetic acids, including 1,4-phenylenediacetic acid, play critical roles in determining the structural types of coordination networks. Their interaction with flexible ligands like N,N′-di(3-pyridyl)suberoamide (L) and Cu(II) salts under specific conditions results in the formation of unique coordination networks. These networks exhibit distinct topologies and dimensions, demonstrating the importance of ligand isomerism in constructing complex metal coordination structures (Lo et al., 2015).

Formation of Tubelike Uranyl-Phenylenediacetate Assemblies

1,4-Phenylenediacetic acid is involved in the formation of tubelike uranyl-phenylenediacetate assemblies. These assemblies are characterized by their unique tubular geometry, which is influenced by the presence of counterions and the specific isomeric form of the diacetate ligands. Such structures open up possibilities for applications in areas that require specific geometric configurations at the molecular level (Thuéry et al., 2019).

Role in Zinc and Cadmium Coordination Polymers

1,4-Phenylenediacetic acid is a key component in the synthesis and structure determination of zinc(II) and cadmium(II) coordination polymers. Its semi-rigid nature allows for the formation of various dimensional structures, ranging from one-dimensional nanotubular structures to three-dimensional coordination networks. The diversity in coordination modes exhibited by 1,4-phenylenediacetate highlights its versatility in constructing polymers with specific structural and functional properties (Sezer et al., 2019).

Photoluminescent Studies

1,4-Phenylenediacetic acid-based coordination complexes exhibit intense fluorescent emissions at room temperature, as observed in various studies. This suggests potential applications in fields requiring materials with specific luminescent properties, such as in sensors or optical devices (Wang et al., 2015).

Safety And Hazards

1,4-Phenylenediacetic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-[4-(carboxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWIPPZWFZGHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223481
Record name p-Phenylenediacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Phenylenediacetic acid

CAS RN

7325-46-4
Record name 1,4-Benzenediacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7325-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenylenediacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007325464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenylenediacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenylenediacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of dimethyl α-[(phenylcarbonyl)amino]-1,4-benzenediacetate (1.00 g, 2.90 mmol) from the Preparation 2 above in 20 ml of 6N HCl is heated at reflux under N2 for 19 hours. The reaction mixture is cooled and extracted with a 1:1 toluene/ether solution (2×40 ml). The aqueous layer is concentrated and the residue dissolved in H2O (10 ml) and freeze-dried. A solid, 1,4-benzenediacetic acid, a-amino-, (±) is obtained (0.72 g, 76%), mp 205° C.
Name
dimethyl α-[(phenylcarbonyl)amino]-1,4-benzenediacetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Phenylenediacetic acid
Reactant of Route 2
Reactant of Route 2
1,4-Phenylenediacetic acid
Reactant of Route 3
Reactant of Route 3
1,4-Phenylenediacetic acid
Reactant of Route 4
Reactant of Route 4
1,4-Phenylenediacetic acid
Reactant of Route 5
Reactant of Route 5
1,4-Phenylenediacetic acid
Reactant of Route 6
Reactant of Route 6
1,4-Phenylenediacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.